molecular formula C6H10O3S B193019 (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid CAS No. 76497-39-7

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid

Cat. No. B193019
CAS RN: 76497-39-7
M. Wt: 162.21 g/mol
InChI Key: VFVHNRJEYQGRGE-SCSAIBSYSA-N
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Description

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid, often referred to as AMPA, is a naturally occurring amino acid and is found in many food sources. It is a non-essential amino acid, meaning it is not necessary for survival, but is still important for the body’s metabolism. AMPA is an important component of many biochemical pathways and is also used in scientific research applications.

Scientific research applications

  • Angiotensin Converting Enzyme Inhibitors

    Derivatives of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid are potent inhibitors of the angiotensin converting enzyme (ACE), showing promise in lowering blood pressure in hypertensive rats. This suggests potential applications in the development of antihypertensive agents (McEvoy, Lai, & Albright, 1983).

  • Biocatalysis for Hypertension Drugs

    The compound serves as a chiral intermediary in producing drugs like captopril, a hypertension medication. Techniques involving lipases or esterases for hydrolyzing the corresponding racemic methyl MAMP to produce S-acetylthio-2-methylpropionic acid (S-AMPA) are being explored (Ko & Chu, 2004).

  • Enzymatic Hydrolysis for Captopril Production

    The enzymatic hydrolysis of racemic 3-acetylthio-2-methylpropionic methyl ester, catalyzed by different enzymes, leads to the production of (S)-3-acetylthio-2-methylpropionic acid, a key building block in captopril synthesis (Tai, Huang, Huang, & Shih, 1993).

  • 3-Hydroxypropionic Acid Production

    This compound is a precursor to 3-hydroxypropionic acid (3-HP), an important chemical for industrial applications such as the production of acrylic acid and 1,3-propanediol. Research explores the engineering of microorganisms like Methylobacterium extorquens for efficient 3-HP production (Yang et al., 2017).

  • Allosteric Modifiers of Hemoglobin

    Certain derivatives of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid have been found to be effective allosteric modifiers of hemoglobin, potentially useful in clinical or biological areas requiring oxygen supply management (Randad, Mahran, Mehanna, & Abraham, 1991).

  • Bio-based 3-Hydroxypropionic Acid

    As a precursor to bio-based 3-hydroxypropionic acid, it is part of a pathway for producing key compounds like acrylic acid, 1,3-propanediol, and acrylamide (Vidra & Németh, 2017).

  • Enzymatic Transformations in Organic Solvents

    It is used in enzymatic transformations involving thio and carboxylic acid analogues in organic solvents, indicating potential in synthetic chemistry and biotechnology applications (Sproull, Bowman, Carta, & Gainer, 1997).

properties

IUPAC Name

(2S)-3-acetylsulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVHNRJEYQGRGE-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308058
Record name D-β-Acetylthioisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid

CAS RN

76497-39-7
Record name D-β-Acetylthioisobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76497-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-β-Acetylthioisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-(acetylthio)-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of thioacetic acid (50 g.) and methacrylic acid (40.7 g.) is heated on the steam bath for one hour and then stored at room temperature for 18 hours. After confirming by nmr spectroscopy that complete reaction of the methacrylic acid has been achieved, the reaction mixture is distilled in vacuo and the desired 3-acetylthio-2-methylpropanoic acid is separated in the fraction with boiling point 128.5°-131° (2.6 mmHg.), yield 64 g.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

With stirring, 1 mol of methacrylic acid was added to 1.4 mol of fresh-distilled thioacetic acid being kept under N2 atmosphere. To the extent it was still necessary to do so in view of the heat liberated in course of the reaction, the reaction mixture was heated slowly to approximately 95° C. (reflux) and, subsequently, maintained at this temperature for 1 to 2 hours. After removing the excess thioacetic acid by distillation at atmospheric pressure, crude DL-S-acetyl-β-mercaptoisobutyric acid was obtained by the process of vacuum distillation (about 135° C. at 4 mm Hg). To purify this crude product, it was poured out in 200 ml of hexane and the product crystallized out was filtered off and dried in the air. The yield was 70%; melting point: about 39° C. (literature: 40°-40.5° C.; Chemical Abstracts 38, 3616).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.4 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T SAWAYAMA, M TSUKAMOTO… - Chemical and …, 1989 - jstage.jst.go.jp
(S)-3-Acetylthio-2-methylpropionic acid was obtained in a good yield by an effective optical resolution with a newly synthesized chiral amine,(S)-N-isopropyl (phenylalaninol), which was …
Number of citations: 21 www.jstage.jst.go.jp
DF Tai, CC Huang, HY Huang, IL Shih - Biotechnology letters, 1993 - Springer
… It is interesting to note that this analytical method of determining the optical purity of S-3-acetylthio-2-methylpropionic acid by HPLC is very fast and simple. …
Number of citations: 2 link.springer.com
KC Sproull, GT Bowman, G Carta… - Biotechnology …, 1997 - Wiley Online Library
Enzyme‐catalyzed esterifications of thio and carboxylic acid analogues and thiotransesterifications are studied using a commercial immobilized Mucor mieheilipase preparation in an …
Number of citations: 20 aiche.onlinelibrary.wiley.com
D Bianchi, P Cesti - The Journal of Organic Chemistry, 1990 - ACS Publications
Both enzymes catalyzed only the thiotransesterification reaction (Figure 1) without affecting the ester moiety. Moreover, it was (7)(a) Strijtveen, B.; Kellog, R. MJ Org. Chem. 1986, 51, …
Number of citations: 81 pubs.acs.org
SY Shaw, YJ Chen, JJ Ou, L Ho - Journal of Molecular Catalysis B …, 2006 - Elsevier
Esterase (PpEST) from Pseudomonas putida IFO12996 catalyzes the stereoselective hydrolysis of methyl dl-β-acetylthioisobutyrate (DL-MATI) and dl-β-acetylthioisobutyramide (DL-…
Number of citations: 12 www.sciencedirect.com
SY Shaw, YJ Chen, JJ Ou, L Ho - Enzyme and microbial technology, 2006 - Elsevier
A recombinant esterase from Pseudomonas putida IFO12996 covalently bound to magnetic nanoparticles via glutaraldehyde coupling reaction was studied. Magnetic nanoparticles Fe …
Number of citations: 119 www.sciencedirect.com
C Garcia-Galan, O Barbosa, C Ortiz, R Torres… - Journal of Molecular …, 2013 - Elsevier
This review intends to give a view of the properties and uses of the lipase from Mucor javanicus (MJL) (currently Mucor circinelloides). MJL was described in 1969, its structure is still to …
Number of citations: 22 www.sciencedirect.com
RC Rodrigues, R Fernandez-Lafuente - Journal of Molecular Catalysis B …, 2010 - Elsevier
The lipase from Rhizomucor miehei (formerly Mucor miehei) (RML) is a commercially available enzyme in both soluble and immobilized form with very high activity and good stability …
Number of citations: 324 www.sciencedirect.com
M Arroyo, I de la Mata, JL García, JL Barredo - Biotechnology of microbial …, 2017 - Elsevier
The application of biocatalysts to the synthesis of active pharmaceutical ingredients (APIs) has grown rapidly in the recent years. This review provides examples on the application of …
Number of citations: 20 www.sciencedirect.com
陳裕仁 - 2007 - nckur.lib.ncku.edu.tw
本論文包括三個研究主題:(1)利用偽單孢菌IFO12996酯水解酵素對乙醯硫代異丁酸甲酯及乙醯硫代異丁醯胺的酵素光學分割研究;(2)偽單孢菌酯水解酵素固定在磁性奈米粒子上的研究:(3)利用…
Number of citations: 0 nckur.lib.ncku.edu.tw

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